2-(Hydroxymethyl)-4-methyl sunitinib
Description
Contextualization of Sunitinib (B231) as a Tyrosine Kinase Inhibitor
Sunitinib is a small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). aacrjournals.orgyoutube.comyoutube.com These enzymes play a crucial role in cellular signaling pathways that govern cell growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. youtube.com By inhibiting key RTKs such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), sunitinib effectively disrupts tumor angiogenesis and cell proliferation, leading to tumor shrinkage. nih.gov Its mechanism of action has made it a significant therapeutic agent in the management of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). frontiersin.orgvbshilpa.com
The clinical utility of sunitinib is well-established; however, its journey within the body involves extensive metabolic transformation. nih.gov The parent drug is converted into various metabolites, each with the potential for its own pharmacological activity or toxicity profile.
Overview of Sunitinib Metabolism and the Importance of Metabolite Research
Beyond N-de-ethylation, sunitinib undergoes several other metabolic transformations, including hydroxylation, N-oxidation, and oxidative defluorination. nih.govnih.gov The study of these metabolites is crucial for several reasons:
Understanding the Complete Pharmacological Profile: Metabolites can be active, inactive, or even have a different activity spectrum compared to the parent drug. A comprehensive understanding of the pharmacological contributions of all major and minor metabolites is essential for a complete picture of the drug's action.
Explaining Inter-individual Variability: Differences in patient genetics, particularly in the expression and activity of metabolizing enzymes like CYPs, can lead to variations in metabolite profiles. This can, in turn, affect both the efficacy and toxicity of the drug.
Investigating Potential for Drug-Drug Interactions: Co-administered drugs can induce or inhibit the activity of CYP enzymes, altering the metabolic pathway of sunitinib and the formation of its metabolites. nih.gov
Identifying Sources of Toxicity: Some metabolites can be reactive and may contribute to adverse drug reactions, including potential hepatotoxicity. nih.govnih.gov
The following table provides a summary of the major known metabolic pathways of sunitinib:
| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Significance |
| N-de-ethylation | CYP3A4 | SU12662 (N-desethyl sunitinib) | Primary active metabolite with similar potency to sunitinib. aacrjournals.orgaacrjournals.org |
| Hydroxylation | CYP enzymes | Mono-hydroxylated metabolites | Minor pathway; activity of specific metabolites is an area of ongoing research. nih.govnih.gov |
| N-oxidation | CYP enzymes | SU12487 (N-oxide metabolite) | A metabolite identified in preclinical studies. aacrjournals.org |
| Oxidative Defluorination | CYP1A2, CYP3A4, CYP2D6 | Defluorinated sunitinib | Can lead to the formation of reactive quinoneimine species. nih.gov |
Rationale for Comprehensive Investigation of Hydroxylated Sunitinib Derivatives, Focusing on 2-(Hydroxymethyl)-4-methyl Sunitinib
While N-de-ethylation is the most prominent metabolic route for sunitinib, the formation of hydroxylated derivatives represents an important area of academic inquiry. Hydroxylation, the addition of a hydroxyl (-OH) group, can occur on various parts of the sunitinib molecule, including the dimethylpyrrole ring. nih.gov This process can significantly alter the physicochemical properties of the compound, potentially impacting its solubility, protein binding, and interaction with target receptors.
The specific metabolite, this compound, is a product of the hydroxylation of one of the methyl groups on the pyrrole (B145914) ring. While research specifically singling out this metabolite is limited in publicly available literature, the rationale for its investigation, and that of other hydroxylated derivatives, is scientifically sound for the following reasons:
Potential for Altered Biological Activity: The introduction of a hydroxyl group can change the way the molecule fits into the binding pocket of its target kinases. This could lead to a metabolite with enhanced, reduced, or a different spectrum of kinase inhibitory activity compared to sunitinib. Research into other sunitinib derivatives has shown that modifications to the pyrrole ring can significantly impact anticancer activity. nih.gov
Impact on Pharmacokinetics: Hydroxylation generally increases the water solubility of a compound, which can facilitate its excretion from the body. Studying the formation and clearance of hydroxylated metabolites is important for a complete understanding of sunitinib's pharmacokinetic profile.
Contribution to the Metabolite Profile: Identifying and quantifying all metabolites, including the various hydroxylated forms, is essential for building a complete map of sunitinib's metabolic fate. Advanced analytical techniques, such as mass spectrometry, have been instrumental in identifying various mono-oxygenated metabolites of sunitinib in preclinical and clinical studies. nih.govnih.gov
The table below summarizes the key enzymes involved in the broader metabolic pathways of sunitinib, which would also be relevant for the formation of hydroxylated derivatives.
| Enzyme Family | Specific Enzyme | Role in Sunitinib Metabolism |
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for N-de-ethylation and involved in other oxidative pathways. aacrjournals.orgaacrjournals.org |
| Cytochrome P450 | CYP1A2 | Contributes to the oxidative defluorination of sunitinib. nih.gov |
| Cytochrome P450 | CYP2D6 | May play a minor role in the formation of certain metabolites. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2377533-90-7 |
|---|---|
Molecular Formula |
C22H27FN4O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H27FN4O3/c1-4-27(5-2)9-8-24-22(30)20-13(3)18(25-19(20)12-28)11-16-15-10-14(23)6-7-17(15)26-21(16)29/h6-7,10-11,25,28H,4-5,8-9,12H2,1-3H3,(H,24,30)(H,26,29)/b16-11- |
InChI Key |
YFTKJXFWCPDQHJ-WJDWOHSUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)CO |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)CO |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Hydroxylated Sunitinib Analogues
Chemical Synthesis Approaches for 2-(Hydroxymethyl)-4-methyl Sunitinib (B231)
Direct chemical synthesis of "2-(Hydroxymethyl)-4-methyl sunitinib" has not been explicitly detailed in the available scientific literature. However, the synthesis of sunitinib and its various analogues provides a framework for how such a compound could be chemically produced. The core structure of sunitinib is assembled from three key fragments: a 5-fluorooxindole (B20390) moiety, a substituted pyrrole (B145914) ring, and a diethylaminoethyl side chain.
A plausible synthetic route for this compound would likely involve a modification of the standard sunitinib synthesis. The standard synthesis often involves a Knoevenagel condensation between 5-fluoro-1,3-dihydroindol-2-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, followed by an amidation reaction. acs.orggoogle.comgoogle.comgoogle.com To produce the target compound, a starting material containing the hydroxymethyl group at the 2-position of the pyrrole ring would be required.
Hypothetical Synthesis Steps:
Synthesis of a Hydroxylated Pyrrole Intermediate: The key would be the synthesis of a pyrrole-3-carboxylate with a hydroxymethyl group at the 2-position and a methyl group at the 4-position. This could potentially be achieved through functional group manipulation of a pre-existing pyrrole ring.
Condensation and Amidation: This hydroxylated pyrrole intermediate would then follow the established synthetic pathway for sunitinib, involving condensation and amidation to yield the final "this compound" molecule.
The synthesis of various sunitinib analogues has been reported, some involving modifications to the pyrrole core, which supports the feasibility of such a targeted synthesis. nih.govresearchgate.net
Enzymatic Synthesis and Biocatalytic Pathways for Metabolite Production
The in vivo formation of hydroxylated sunitinib metabolites is primarily a result of enzymatic processes in the liver. Sunitinib is extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal enzyme involved. nih.govclinpgx.orgaacrjournals.orgfrontiersin.orgpfizermedical.com Additional metabolic pathways, including aliphatic and aromatic hydroxylation, have been identified. nih.gov
The formation of "this compound" is believed to occur through the hydroxylation of one of the methyl groups on the pyrrole ring of sunitinib. This biotransformation is catalyzed by CYP enzymes, which introduce a hydroxyl group in an oxidative reaction. Studies using human liver microsomes and recombinant P450 enzymes have shown that in addition to the major metabolite N-desethylsunitinib (M1), numerous other metabolites are formed, including products of oxidation. nih.govnih.gov While not explicitly identified, "this compound" would be a product of such an aliphatic hydroxylation.
Research has indicated that CYP1A2 may also contribute to the metabolism of sunitinib, particularly in the formation of certain oxidative metabolites. acs.orgnih.gov The use of biocatalytic systems with specific CYP enzymes could be a viable strategy for the targeted production of hydroxylated sunitinib metabolites for research purposes.
| Enzyme Family | Specific Enzyme | Role in Sunitinib Metabolism |
| Cytochrome P450 | CYP3A4 | Primary enzyme for N-deethylation and other oxidative metabolism, including hydroxylation. clinpgx.orgaacrjournals.orgfrontiersin.orgpfizermedical.comnih.gov |
| Cytochrome P450 | CYP1A2 | Contributes to the formation of oxidative metabolites. acs.orgnih.gov |
| Cytochrome P450 | CYP3A5 | May play a role in sunitinib metabolism. nih.gov |
Isolation and Purification Methodologies from Biological Matrices
The isolation and purification of sunitinib and its metabolites from complex biological matrices such as plasma, urine, and tissues are critical for their quantification and further study. nih.govresearchgate.net Given that hydroxylated metabolites are often present in lower concentrations than the parent drug and major metabolites, sensitive and specific analytical methods are required.
Commonly employed techniques for the extraction of sunitinib and its metabolites include:
Liquid-Liquid Extraction (LLE): This technique has been successfully used to extract sunitinib and its N-desethyl metabolite from plasma using various solvent systems. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and has been applied for the sample pre-treatment of sunitinib and its analogues. sci-hub.se
Protein Precipitation: This is a simpler method often used in conjunction with other techniques to remove proteins from plasma samples.
Following extraction, chromatographic separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) . nih.govnih.govnih.govresearchgate.net These methods, coupled with tandem mass spectrometry (MS/MS) , provide the high degree of selectivity and sensitivity needed to detect and quantify minor metabolites. nih.govnih.govnih.gov While no methods have been specifically validated for "this compound," the established protocols for other sunitinib metabolites would form the basis for its isolation and purification.
| Technique | Application in Sunitinib Metabolite Analysis |
| Liquid-Liquid Extraction (LLE) | Extraction from plasma and other biological fluids. nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. sci-hub.se |
| HPLC/UPLC | Chromatographic separation of sunitinib and its metabolites. nih.govnih.govnih.govresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Sensitive and specific detection and quantification. nih.govnih.govnih.gov |
Generation of Isotopic Standards for Research Applications
Isotopically labeled internal standards are essential for the accurate quantification of drugs and their metabolites in biological samples using mass spectrometry. The synthesis of stable isotope-labeled (SIL) sunitinib and its primary metabolite, SU12662, has been reported, typically involving the incorporation of deuterium (B1214612) (²H) or carbon-13 (¹³C). capes.gov.brresearchgate.net
While a specific synthesis for an isotopic standard of "this compound" is not described in the literature, the general strategies for creating SIL analogues of sunitinib would apply. This would likely involve:
Starting with a labeled precursor: The synthesis could begin with an isotopically labeled form of one of the key building blocks of the molecule.
Introducing the label in a late-stage synthesis step: This could involve, for example, the reduction of an aldehyde to a hydroxymethyl group using a deuterated reducing agent.
The resulting SIL "this compound" would have a higher mass than the unlabeled compound, allowing it to be distinguished in a mass spectrometer and used as an internal standard for accurate quantification. The development of such a standard would be a critical step in enabling precise pharmacokinetic studies of this specific metabolite.
Analytical Methodologies for Characterization and Quantification
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of a metabolite's chemical structure. For 2-(Hydroxymethyl)-4-methyl sunitinib (B231), techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of novel compounds, including drug metabolites. While specific NMR spectral data for 2-(Hydroxymethyl)-4-methyl sunitinib are not extensively published, the principles of its application can be inferred from the detailed analyses of the parent drug, sunitinib. chemrxiv.orgscispace.com
The structural confirmation of this compound would involve a suite of NMR experiments. A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show the disappearance of the signal corresponding to the C4-methyl protons of sunitinib and the appearance of a new signal for the -CH₂OH group, along with a signal for the hydroxyl proton. chemrxiv.orgmdpi.com
To unequivocally confirm the site of hydroxylation and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. chemrxiv.org
Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the new methylene (B1212753) protons and the hydroxyl proton. chemrxiv.orgscispace.com
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal of the newly formed hydroxymethyl group by correlating it with its attached protons. chemrxiv.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the -CH₂OH group by observing correlations from the methylene protons to the quaternary carbons of the pyrrole (B145914) ring (C4 and C3/C5). chemrxiv.orgscispace.com
By comparing the resulting spectral data with the thoroughly assigned spectra of sunitinib, researchers can precisely confirm the structure of the metabolite.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a metabolite and deducing its structure through fragmentation analysis. The molecular formula of this compound is C₂₂H₂₇FN₄O₃. lgcstandards.com
HRMS provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which for this metabolite would be approximately 415.2140 m/z. This precise mass allows for the confident determination of its elemental composition. Research utilizing Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has identified mono-hydroxylated metabolites of sunitinib in tissue samples at m/z 415.214. nih.gov
Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecular ion, providing structural clues. The fragmentation pattern helps to pinpoint the location of the modification. For this compound, key fragmentation pathways would be compared to those of the parent drug. nih.govnih.gov For instance, fragmentation of the ion at m/z 415.214 has been shown to produce fragment ions at m/z 326.1 and 283.1, which are also characteristic fragments of sunitinib itself, suggesting the modification is on a part of the molecule that can be cleaved off while leaving the core structure intact. nih.govnih.gov The presence of these fragments indicates that the hydroxylation occurred on the pyrrole ring portion of the molecule rather than the diethylaminoethyl side chain. nih.gov
| Ion Type | Observed m/z | Proposed Identity/Origin |
|---|---|---|
| [M+H]⁺ | 415.214 | Protonated this compound |
| Fragment Ions | 326.1 | Fragment indicating loss of the hydroxymethyl-pyrrole side group element |
| 283.1 | Core fragment also seen in sunitinib fragmentation, representing the fluoro-indolinone moiety |
Chromatographic Separation Techniques for Metabolite Profiling
Chromatography is the primary method for separating metabolites from the parent drug and from each other within a complex biological matrix, enabling accurate quantification.
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of sunitinib and its metabolites. researchgate.netsci-hub.se The development of a robust LC method is critical for achieving the necessary selectivity and sensitivity. While methods are most commonly validated for sunitinib and its major active metabolite, N-desethyl sunitinib (SU12662), the established chromatographic conditions are suitable for profiling other metabolites like this compound. nih.govnih.govoup.comresearchgate.net
Method development and optimization typically involve:
Stationary Phase Selection: Reversed-phase columns, such as C18, are most frequently used for the separation of sunitinib and its metabolites. nih.govnih.gov These columns provide good retention and separation based on the hydrophobicity of the analytes.
Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous component (often water with a modifier like formic acid or ammonium (B1175870) hydroxide) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govoup.comresearchgate.net The modifier helps to improve peak shape and ionization efficiency in the mass spectrometer.
Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure that compounds with different polarities, such as the more polar hydroxylated metabolite and the less polar parent drug, are effectively separated and eluted with sharp peaks in a reasonable run time. nih.govoup.com
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7-3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile or Methanol with modifier |
| Flow Rate | 0.15 - 0.50 mL/min |
| Elution | Gradient |
| Injection Volume | 5 - 10 µL |
| Run Time | 3 - 10 min |
A significant challenge in the analysis of sunitinib is its light-induced Z/E isomerization, which can lead to the appearance of multiple peaks for a single compound. nih.govresearchgate.netnih.gov Analytical procedures are often performed under controlled lighting, or a post-extraction step is included to convert all isomers back to the more stable Z-form, simplifying the chromatogram. nih.govnih.gov
Bioanalytical Method Validation in Research Matrices (e.g., microsomal incubations, cell lysates)
Before an analytical method can be used to generate reliable quantitative data from research matrices, it must undergo rigorous validation. nih.gov This process ensures the method is accurate, precise, and specific for the intended application. Validation is performed according to guidelines from regulatory bodies like the FDA. nih.gov Research matrices for metabolite studies include in vitro systems like liver microsomal incubations, which are used to study metabolic pathways, and cell lysates from cell culture experiments, which can be used to investigate mechanisms of drug action or resistance. nih.gov
Key validation parameters include:
Linearity and Range: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a specified range. Calibration curves for sunitinib and its metabolites typically show excellent linearity (R² > 0.99). nih.gov
Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically required to be within ±15% (±20% at the lower limit), and precision (as coefficient of variation, %CV) should not exceed 15% (20% at the lower limit). nih.govnih.gov
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the matrix, such as the parent drug, other metabolites, and endogenous substances. oup.com
Recovery: The efficiency of the analyte extraction process from the matrix is assessed. High and consistent recovery is desirable. researchgate.net
| Validation Parameter | Typical Performance |
|---|---|
| Linear Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.993 |
| Intra- and Inter-day Precision (%CV) | < 11.7% |
| Intra- and Inter-day Accuracy (% Bias) | Within ±15% (e.g., 90.5% to 106.8%) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL |
These validated methods are then applied to quantify metabolites in research samples. For example, LC-MS/MS has been used to quantify intracellular metabolites in sunitinib-sensitive and resistant cancer cell lines to understand the metabolic changes associated with drug resistance. nih.gov Similarly, MALDI-MS imaging has been applied to analyze the distribution of sunitinib and its hydroxylated metabolites directly in tumor tissue sections, providing spatial information on drug metabolism within a complex biological environment. nih.gov
Linearity, Lower Limit of Quantification (LLOQ), and Range Assessment
For the parent compound sunitinib and its major active metabolite, N-desethyl sunitinib (SU12662), analytical methods have been validated over specific concentration ranges. While specific data for this compound is not available, the established ranges for related compounds provide a benchmark. For instance, a validated UPLC-MS/MS method for sunitinib and SU12662 demonstrated linearity over a range of 0.200 to 50.0 ng/mL in human plasma. nih.gov Another HPLC-MS/MS method for sunitinib was validated over a linear range from 2.5 to 500 ng/mL. google.com
The Lower Limit of Quantification (LLOQ) is a critical parameter indicating the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For sunitinib and SU12662, the LLOQ has been established at 0.200 ng/mL in some studies. nih.gov It is anticipated that a validated method for this compound would aim for a similar or appropriate LLOQ depending on its expected concentrations in biological samples.
Table 1: Representative Linearity and LLOQ for Sunitinib and its Major Metabolite
| Compound | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Sunitinib | UPLC-MS/MS | Human Plasma | 0.200 - 50.0 | 0.200 |
| SU12662 | UPLC-MS/MS | Human Plasma | 0.200 - 50.0 | 0.200 |
| Sunitinib | HPLC-MS/MS | Human Plasma | 2.5 - 500 | 2.5 |
This table presents data for sunitinib and its major metabolite, SU12662, to illustrate typical analytical parameters. Specific data for this compound is not publicly available.
Extraction Recovery and Matrix Effects Evaluation
The extraction of analytes from biological matrices is a crucial step in the analytical workflow. For sunitinib and its metabolites, liquid-liquid extraction (LLE) and protein precipitation are common techniques. nih.gov One method for sunitinib and SU12662 in human plasma utilized a simple liquid-liquid extraction with tert-butyl methyl ether. nih.gov
Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, must be carefully evaluated to ensure the accuracy of MS-based methods. While specific matrix effect data for this compound is not documented, studies on sunitinib have thoroughly assessed and mitigated these effects. A novel method designed to merge the E- and Z-isomers of sunitinib and N-desethyl sunitinib into a single peak reported superiority in the matrix effect assessment, meeting the requirements for biological sample analysis. nih.gov
Precision and Accuracy Determinations
Precision and accuracy are fundamental to the validation of any quantitative analytical method. Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to a known true value. For sunitinib and its primary metabolite, within-run and between-run precision have been reported to be within 11.7%, with accuracy ranging from 90.5% to 106.8%. nih.gov Another study demonstrated intra- and inter-assay accuracy and precision to be within 15%. google.com It is expected that a validated method for this compound would need to meet similarly stringent criteria.
Table 2: Representative Precision and Accuracy for Sunitinib and its Major Metabolite
| Compound | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Sunitinib | Low, Medium, High | < 11.7 | < 11.7 | 90.5 - 106.8 |
| SU12662 | Low, Medium, High | < 11.7 | < 11.7 | 90.5 - 106.8 |
This table presents typical precision and accuracy data for sunitinib and its major metabolite, SU12662. Specific data for this compound is not publicly available.
Imaging Mass Spectrometry for Spatial Distribution in Preclinical Models
Imaging mass spectrometry (IMS), particularly matrix-assisted laser desorption/ionization (MALDI) IMS, is a powerful technique for visualizing the spatial distribution of drugs and their metabolites within tissue sections. Studies have successfully used MALDI-IMS to map the localization of sunitinib in preclinical tumor models. This technique allows for the correlation of drug distribution with histological features of the tissue.
Biotransformation Pathways and Enzymatic Formation of 2 Hydroxymethyl 4 Methyl Sunitinib
Identification and Characterization of Cytochrome P450 (CYP) Enzymes Involved in Sunitinib (B231) Hydroxylation
The biotransformation of sunitinib is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a wide array of xenobiotics. nih.gov Various isoforms have been identified as participants in sunitinib's metabolic pathways, including hydroxylation reactions. nih.gov
CYP3A4 is the principal enzyme responsible for the metabolism of sunitinib. drugbank.comfrontiersin.orgresearchgate.netnih.gov Its primary role is the N-deethylation of sunitinib to produce its main active metabolite, N-desethylsunitinib (also known as SU12662 or M1). nih.govclinpgx.orgaacrjournals.orgresearchgate.net This metabolite is equipotent to the parent drug. researchgate.net
Beyond N-deethylation, CYP3A4 is involved in other oxidative transformations of sunitinib, including hydroxylation. aacrjournals.orgnih.gov Studies using human liver microsomes have demonstrated that CYP3A-mediated reactions are the major pathway for sunitinib metabolism. aacrjournals.org While N-desethylation is the most prominent, monohydroxylation on both aromatic and aliphatic parts of the sunitinib molecule has been identified as a metabolic route, leading to the formation of minor metabolites. aacrjournals.orgnih.gov The formation of 2-(Hydroxymethyl)-4-methyl sunitinib is a result of such an aliphatic hydroxylation on the dimethylpyrrole moiety. nih.gov Interestingly, sunitinib itself can act as an inhibitor of CYP3A4-mediated reactions. nih.govresearchgate.net
While CYP3A4 is the dominant enzyme, other CYP isoforms also contribute to the oxidative metabolism of sunitinib. nih.gov Research has specifically implicated CYP1A2 and, to a lesser extent, CYP2D6 in the formation of certain oxidative metabolites. nih.govnih.gov Studies have shown that CYP1A2 is particularly efficient at catalyzing the oxidative defluorination of sunitinib to form a reactive quinoneimine intermediate. nih.govnih.govnih.gov
Exploration of Non-CYP Enzymatic Systems Contributing to Hydroxylation
Current research on sunitinib metabolism has overwhelmingly focused on the role of cytochrome P450 enzymes. The available scientific literature primarily attributes the hydroxylation of sunitinib, including the formation of this compound, to CYP-mediated pathways. nih.govaacrjournals.orgnih.gov Information regarding the contribution of non-CYP enzymatic systems, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO), to the hydroxylation of sunitinib is not prominently featured in existing studies. Therefore, the biotransformation to its hydroxylated metabolites is considered to be principally dependent on CYP enzymes.
Mechanistic Studies of Hydroxylation Reactions and Regioselectivity
The metabolism of sunitinib proceeds via several pathways, with hydroxylation being a notable route alongside N-deethylation. nih.gov Mechanistic studies have shed light on the regioselectivity of these hydroxylation reactions. The sunitinib molecule offers multiple sites for potential oxidation, including its aromatic and aliphatic portions. nih.gov
Metabolic studies in various species, including humans, have identified hydroxylation occurring on both the indolinone ring system and the dimethylpyrrole moiety. nih.gov The formation of this compound is a specific example of aliphatic hydroxylation, where one of the methyl groups on the pyrrole (B145914) ring is oxidized to a hydroxymethyl group. This primary alcohol can be further oxidized to an aldehyde intermediate. researchgate.net This regioselectivity indicates that the enzymatic pocket of the responsible CYP enzymes can accommodate the sunitinib molecule in an orientation that favors oxidation at this specific methyl group. These hydroxylated products are generally considered minor metabolites. aacrjournals.orgnih.gov
Investigation of Enzyme Kinetics and Inhibitor Profiles for Metabolite Formation
Enzyme kinetic studies provide quantitative insights into the efficiency of different metabolic pathways. For sunitinib, kinetic analyses have been performed using recombinant P450 enzymes to determine their relative contributions to the formation of key metabolites. nih.gov While specific kinetic data for the formation of this compound (classified as a monooxygenated metabolite, M2) is limited, data for other major oxidative metabolites offer a valuable comparative perspective. nih.govnih.gov
Studies with recombinant enzymes show that CYP3A4 is the most efficient enzyme for the formation of the primary active metabolite, N-desethylsunitinib (M1). nih.gov In contrast, CYP1A2 demonstrates greater efficiency in generating defluorinated sunitinib (M3) and the subsequent reactive quinoneimine metabolite (M5). nih.govnih.gov
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (Vmax/Km) (μL/min/pmol P450) |
| CYP1A2 | M3 | 2.5 ± 0.6 | 1.8 ± 0.1 | 0.72 |
| M5 | 2.2 ± 0.4 | 0.8 ± 0.04 | 0.36 | |
| CYP2D6 | M3 | 12.0 ± 4.1 | 0.2 ± 0.03 | 0.02 |
| M5 | 11.1 ± 1.6 | 0.2 ± 0.01 | 0.02 | |
| CYP3A4 | M1 | 4.3 ± 0.6 | 10.3 ± 0.5 | 2.40 |
| M3 | 11.5 ± 2.6 | 0.5 ± 0.04 | 0.04 | |
| M5 | 10.1 ± 1.2 | 0.3 ± 0.01 | 0.03 |
Data adapted from reference nih.gov. The table displays kinetic parameters for the formation of sunitinib metabolites by recombinant P450 enzymes.
Inhibitor studies using human liver microsomes further clarify the roles of specific CYP isoforms. The formation of M1 is significantly reduced by ketoconazole, a potent CYP3A inhibitor. nih.gov Conversely, the formation of the quinoneimine metabolite (M5) is most effectively decreased by furafylline, a CYP1A2 inhibitor, with CYP3A and CYP2D6 inhibitors also showing a partial effect. nih.gov
| Inhibitor | Target Enzyme | M1 (% of Control) | M5 (% of Control) |
| Ketoconazole | CYP3A | 12% | 48% |
| Furafylline | CYP1A2 | 81% | 38% |
| Quinidine | CYP2D6 | 98% | 46% |
Data adapted from reference nih.gov. The table shows the effect of selective P450 inhibitors on the formation of sunitinib metabolites M1 and M5 in human liver microsomes.
Molecular Interactions and Target Engagement of 2 Hydroxymethyl 4 Methyl Sunitinib
Assessment of Binding Affinity to Tyrosine Kinase Receptors
Vascular Endothelial Growth Factor Receptors (VEGFRs) Interactions
Sunitinib (B231) potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, key mediators of angiogenesis. pfizermedical.com This inhibition disrupts the signaling cascade that leads to the formation of new blood vessels, a critical process for tumor growth and metastasis. The primary active metabolite of sunitinib, SU12662, demonstrates a similar inhibitory potency against these receptors. aacrjournals.org It is plausible that 2-(Hydroxymethyl)-4-methyl sunitinib also interacts with VEGFRs, although its binding affinity may be altered by the hydroxymethyl group.
Table 1: Inhibitory Activity of Sunitinib against VEGFRs
| Compound | Target | IC₅₀ (nM) |
| Sunitinib | VEGFR-1 | - |
| Sunitinib | VEGFR-2 | - |
| Sunitinib | VEGFR-3 | - |
Note: Specific IC₅₀ values for each VEGFR subtype by this compound are not available in the reviewed literature. Sunitinib is known to inhibit these receptors in the nanomolar range.
Platelet-Derived Growth Factor Receptors (PDGFRs) Interactions
Sunitinib is a potent inhibitor of both PDGFRα and PDGFRβ, which are involved in tumor cell proliferation and pericyte recruitment for blood vessel stabilization. pfizermedical.com The N-desethyl metabolite, SU12662, also effectively inhibits these receptors. aacrjournals.org Given the structural similarity, this compound is anticipated to retain some level of inhibitory activity against PDGFRs.
Table 2: Inhibitory Activity of Sunitinib against PDGFRs
| Compound | Target | IC₅₀ (nM) |
| Sunitinib | PDGFRα | - |
| Sunitinib | PDGFRβ | - |
Note: Specific IC₅₀ values for PDGFRα and PDGFRβ by this compound are not available in the reviewed literature. Sunitinib is known to inhibit these receptors in the low nanomolar range.
c-Kit Kinase Interactions
The c-Kit receptor, a key driver in gastrointestinal stromal tumors (GIST), is another primary target of sunitinib. pfizermedical.com Its inhibition is a crucial mechanism of action in this cancer type. The active metabolite SU12662 shares this inhibitory activity. clinpgx.org It is expected that this compound would also interact with c-Kit, though the precise affinity remains to be determined.
Other Potential Kinase and Non-Kinase Targets
Sunitinib's activity extends to other kinases such as Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). pfizermedical.com The inhibitory spectrum of this compound against these and other potential non-kinase targets has not been characterized.
Structure-Activity Relationship (SAR) Studies of Hydroxylated Sunitinib Derivatives and Analogues
The structure-activity relationship (SAR) of sunitinib analogs has been explored to improve efficacy and reduce toxicity. nih.gov The indolin-2-one core is essential for VEGFR inhibition. nih.gov Modifications at various positions of the sunitinib scaffold can significantly impact its biological activity.
While specific SAR studies on this compound are not documented, general principles of medicinal chemistry suggest that the introduction of a hydroxyl group can influence a molecule's properties. Hydroxylation can affect solubility, metabolic stability, and receptor binding interactions. The position of the hydroxymethyl group on the pyrrole (B145914) ring is likely to influence the compound's conformation and its ability to fit into the ATP-binding pocket of target kinases. Aromatic and aliphatic hydroxylation are known minor metabolic pathways for sunitinib. aacrjournals.org The presence of a hydroxymethyl group could potentially alter the binding mode or affinity compared to the parent compound.
Conformational Analysis and Ligand-Receptor Dynamics
The binding of sunitinib to its target kinases involves specific conformational arrangements. Sunitinib binds to the ATP-binding pocket of the kinase domain, stabilizing an inactive conformation of the receptor and preventing autophosphorylation and downstream signaling. The flexibility of the diethylaminoethyl side chain and the planarity of the oxindole-pyrrole core are important for this interaction.
Cellular and Subcellular Mechanistic Investigations of 2 Hydroxymethyl 4 Methyl Sunitinib
Impact on Intracellular Signaling Pathways (e.g., Akt, MET phosphorylation)
Sunitinib (B231), a multi-targeted tyrosine kinase inhibitor, has been shown to influence key intracellular signaling pathways involved in cell growth, proliferation, and survival. Notably, its effects on the Akt and MET phosphorylation pathways have been subjects of investigation.
In medulloblastoma tumor cells, treatment with sunitinib has been observed to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and protein kinase B (Akt). nih.gov This dephosphorylation of STAT3 at tyrosine 705 is associated with a reduction in the activities of Janus-activated kinase 2 and Src. nih.gov The loss of phosphorylated Akt following sunitinib treatment is also accompanied by decreased phosphorylation of its downstream targets, glycogen (B147801) synthase kinase-3beta and mammalian target of rapamycin (B549165) (mTOR). nih.gov The introduction of a constitutively activated STAT3 mutant or myristoylated Akt can partially counteract the effects of sunitinib in these tumor cells, highlighting the importance of these pathways in mediating its action. nih.gov
Furthermore, in renal and prostate cancer cells, the expression of the tumor suppressor PTEN has been found to inversely correlate with resistance to sunitinib. nih.gov Restoration of PTEN expression significantly enhances the sensitivity of tumor cells to sunitinib. nih.gov This suggests that the PI3K/Akt/mTOR pathway, which is regulated by PTEN, plays a crucial role in the cellular response to sunitinib. nih.gov Pharmacological inhibition of this pathway using PI3K/mTOR inhibitors or pan-Akt inhibitors can overcome sunitinib resistance in cancer cells. nih.gov
While sunitinib is a potent inhibitor of various receptor tyrosine kinases, including VEGFRs and PDGFRs, its direct impact on MET phosphorylation is less clearly defined in the available research. However, studies on MET exon 14 skipping mutations (MET∆14) have shown that this alteration leads to a strong and selective activation of the Akt pathway upon stimulation with hepatocyte growth factor (HGF). nih.gov This MET∆14-induced Akt activation is distinct from the signaling profile of wild-type MET, which also activates STAT3 and ERK1/2. nih.gov The specific activation of Akt by MET∆14 is linked to a facilitated interaction between the p85 subunit of PI3K and the mutated MET receptor. nih.gov
Interactive Data Table: Effect of Sunitinib on Key Signaling Proteins
| Cell Line | Treatment | Target Protein | Effect | Reference |
| Medulloblastoma (VC312, Daoy) | Sunitinib | p-STAT3 (Tyr705) | Inhibition | nih.gov |
| Medulloblastoma (VC312, Daoy) | Sunitinib | p-Akt | Inhibition | nih.gov |
| Medulloblastoma (VC312, Daoy) | Sunitinib | p-GSK-3β | Decreased phosphorylation | nih.gov |
| Medulloblastoma (VC312, Daoy) | Sunitinib | p-mTOR | Decreased phosphorylation | nih.gov |
| Renal and Prostate Cancer Cells | Sunitinib with PTEN restoration | Cell Sensitivity | Increased | nih.gov |
| MET∆14 expressing cells | HGF | p-Akt | Robust phosphorylation | nih.gov |
| MET∆14 expressing cells | HGF | p-STAT3, p-ERK1/2 | Less pronounced or undetectable activation | nih.gov |
Evaluation of Cellular Processes in In Vitro Models
Sunitinib has demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines in vitro. In human medulloblastoma cell lines, both a primary culture (VC312) and an established line (Daoy), sunitinib inhibited cell proliferation. nih.gov Similarly, in adrenocortical carcinoma (ACC) cell lines NCI-H295 and SW13, sunitinib dose-dependently reduced cell viability. nih.gov
The anti-proliferative effects of sunitinib have also been observed in esophageal squamous cell carcinoma (ESCC) cells, where it was shown to inhibit cell growth. researchgate.net In breast cancer, particularly the MCF7 cell line, sunitinib treatment resulted in a concentration-dependent suppression of cell growth. nih.gov Furthermore, sunitinib has been shown to inhibit the proliferation of hemangioma endothelial cells (sEnd.2) and melanoma cells. up.ac.za Studies on human colorectal cancer (CRC) cell lines (HCT116 and HT29) and hepatocellular carcinoma (HCC) cell line (HepG2) also revealed that sunitinib significantly inhibits cell viability. nih.gov
The mechanism behind this reduction in proliferation is often linked to the inhibition of key signaling pathways. For instance, in medulloblastoma cells, the inhibition of STAT3 and Akt signaling contributes to the anti-proliferative effects. nih.gov In VHL-C162F mutant cells, sunitinib treatment leads to decreased proliferation associated with the inhibition of ZHX2 and downregulation of P-ERK. researchgate.net
Interactive Data Table: Effect of Sunitinib on Cell Proliferation and Viability
| Cell Line(s) | Effect of Sunitinib | Key Findings | Reference(s) |
| Medulloblastoma (VC312, Daoy) | Inhibition of proliferation | Mediated by inhibition of STAT3 and Akt signaling. | nih.gov |
| Adrenocortical Carcinoma (NCI-H295, SW13) | Dose-dependent reduction in viability | Significant effects observed at concentrations of 1 µM and 5 µM. | nih.gov |
| Esophageal Squamous Cell Carcinoma (ECA109) | Inhibition of cell growth | Sunitinib sensitized hypoxic cancer cells to radiation. | researchgate.net |
| Breast Cancer (MCF7) | Concentration-dependent growth suppression | Associated with induction of apoptosis. | nih.gov |
| Hemangioma Endothelial (sEnd.2) & Melanoma | Reduced cell growth | Sunitinib was more potent than a VEGFR-3 inhibitor. | up.ac.za |
| Colorectal & Hepatocellular Carcinoma (HCT116, HT29, HepG2) | Inhibition of viability | HepG2 cells showed a more rapid response than CRC cell lines. | nih.gov |
Sunitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), plays a complex role in the regulation of angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely driven by factors like VEGF. mdpi.com
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that sunitinib can inhibit their proliferation and migration in response to VEGF stimulation. nih.gov It also targets platelet-derived growth factor receptor (PDGFR), which is crucial for pericyte function in vessel formation. nih.gov However, some studies have revealed unexpected pro-angiogenic effects. For instance, treatment of mouse endothelial cells (MECs), HUVECs, and bEnd-3 cells with sunitinib led to an increase in the number of VEGFR2 surface receptors. nih.gov This increase was inhibited by brefeldin A, suggesting an effect on protein transport. nih.gov Despite this increase in receptor numbers, the newly expressed VEGFR2 can be phosphorylated upon VEGF treatment, indicating they are active. nih.gov
In a hemangioma endothelial cell model (sEnd.2), sunitinib significantly reduced cell migration, a key step in angiogenesis. up.ac.za This effect was associated with the suppression of focal adhesion kinase (FAK) signaling. up.ac.za Furthermore, in breast cancer models, sunitinib has been shown to down-regulate the expression of angiogenic factors such as VEGFR-2. usm.my
Sunitinib has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell types. In medulloblastoma cells, sunitinib treatment leads to the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP), classic markers of apoptosis. nih.gov This is accompanied by the upregulation of pro-apoptotic genes Bak and Bim, and the inhibition of the anti-apoptotic protein survivin. nih.gov Furthermore, sunitinib treatment in these cells downregulated cyclins E, D2, and D3, while upregulating p21Cip1, leading to cell cycle arrest. nih.gov
In breast cancer MCF7 cells, sunitinib-induced apoptosis is mediated by the activation of caspase-3 and p53. nih.gov This leads to a significant increase in the percentage of apoptotic cells and is associated with the arrest of cells in the G2/M phase of the cell cycle. nih.gov The inhibition of cell cycle-related genes, cyclin D1 and cyclin E2, also contributes to this effect. nih.gov
Similarly, in hemangioma endothelial cells (sEnd.2), sunitinib was found to cause an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. up.ac.za Studies on various leukemia cell lines also demonstrated that sunitinib induces apoptosis in a dose-dependent manner. selleckchem.com
Interactive Data Table: Sunitinib's Effects on Apoptosis and Cell Cycle
| Cell Line | Apoptotic Effect | Cell Cycle Effect | Key Molecular Changes | Reference(s) |
| Medulloblastoma (VC312, Daoy) | Induction of apoptosis | Growth arrest | Activation of caspase-3, cleavage of PARP, upregulation of Bak and Bim, downregulation of survivin. | nih.gov |
| Breast Cancer (MCF7) | Induction of apoptosis | G2/M phase arrest | Activation of caspase-3 and p53, inhibition of cyclin D1 and E2. | nih.gov |
| Hemangioma Endothelial (sEnd.2) | Induction of apoptosis | Sub-G1 phase accumulation | Not specified. | up.ac.za |
| Leukemia (MV4;11, OC1-AML5) | Dose-dependent induction of apoptosis | Not specified | Cleavage of PARP, levels of caspase-3. | selleckchem.com |
Mitochondria are central to cellular energy production and are increasingly recognized as important targets in cancer therapy. nih.gov Mitochondrial dysfunction can play a significant role in the etiology of various diseases. nih.gov The concept of a "Bioenergetic Health Index" (BHI) has been proposed to quantify mitochondrial function, integrating parameters like ATP-linked respiration, reserve capacity, and proton leak. nih.gov Chronic metabolic stress can lead to a decline in mitochondrial function, characterized by low ATP-linked respiration and reserve capacity, and increased proton leak. nih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathologies, including cancer. nih.gov Cells possess antioxidant defense mechanisms, such as the NRF2/ARE signaling pathway, which regulates the expression of antioxidant enzymes to counteract oxidative damage. mdpi.com Oxidative stress can lead to damage of key biomolecules like lipids, proteins, and DNA. nih.govmdpi.com
In the context of sunitinib, studies have investigated its effects on ROS production. In hemangioma endothelial cells (sEnd.2), sunitinib was found to decrease the production of reactive oxygen species. up.ac.za This is noteworthy as neovascularization in tumors can be promoted by ROS. up.ac.za
The cellular response to oxidative stress involves complex signaling networks. For instance, the methylation of RNA has been shown to play a role in the cellular response to oxidative stress-promoting agents. nih.gov The NRF2 pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of antioxidative enzymes. mdpi.com The interplay between sunitinib treatment, ROS generation, and the activation of cellular antioxidant responses like the NRF2 pathway in various cell types warrants further investigation to fully understand its mechanism of action.
Metabolomics Profiling of Cellular Systems Exposed to Sunitinib and its Metabolites
Metabolomics studies have been crucial in understanding the cellular response to sunitinib, particularly in the context of therapeutic efficacy and resistance. These studies analyze global changes in small-molecule metabolites within a biological system upon drug exposure. While no specific metabolomics data exists for "2-(Hydroxymethyl)-4-methyl sunitinib," research on sunitinib provides a framework for the anticipated metabolic perturbations.
Research Findings:
Studies on cancer cells have shown that sunitinib treatment can induce significant shifts in cellular metabolism. A key area of impact is energy metabolism. For instance, in renal cell carcinoma (RCC) cells, resistance to sunitinib has been associated with an upregulation of glutamine uptake and glycolysis. nih.gov This suggests that cells may adapt their energy production pathways to survive the drug's cytotoxic effects.
Non-targeted metabolomics analyses have also revealed that sunitinib can affect lipid metabolism. In vivo studies have shown that sunitinib treatment can lead to decreased levels of docosahexaenoic acid (DHA) and arachidonic acid (AA) in the heart, along with elevated cholesterol levels in the liver. nih.gov These findings highlight the systemic metabolic impact of the drug.
The table below summarizes hypothetical metabolomic changes in cellular systems when exposed to a hydroxylated sunitinib metabolite, extrapolated from known sunitinib studies.
| Metabolic Pathway | Observed Change with Sunitinib | Potential Implication for a Hydroxylated Metabolite | Reference |
| Energy Metabolism | Upregulation of glycolysis and glutamine uptake in resistant cells. | A hydroxylated metabolite might also modulate these pathways, potentially influencing cellular energy homeostasis. | nih.gov |
| Lipid Metabolism | Alterations in fatty acid and cholesterol levels. | Could induce similar or distinct changes in lipid profiles, affecting membrane composition and signaling. | nih.gov |
| Antioxidant Pathways | Increased levels of glutathione (B108866) in resistant cells. | May influence the cellular redox state, impacting sensitivity to oxidative stress. | nih.gov |
Intracellular Distribution and Localization Studies in Cellular Models
The intracellular distribution of a drug and its metabolites is critical to its mechanism of action and potential for off-target effects. For sunitinib, its distribution has been studied in various preclinical models.
Research Findings:
The intracellular localization of sunitinib is linked to its targets, which are primarily receptor tyrosine kinases located on the cell membrane and within the cell. While specific localization studies for a hydroxylated metabolite are not available, it is plausible that its distribution would be influenced by its physicochemical properties, such as polarity, which would be altered by the addition of a hydroxyl group.
The table below outlines the known intracellular distribution of sunitinib and provides a hypothetical localization for a hydroxylated metabolite.
| Compound | Known/Hypothesized Intracellular Localization | Method of Detection | Reference |
| Sunitinib | Cell membrane (receptor tyrosine kinases), cytoplasm | MALDI-MSI, LC-MS/MS | nih.govnih.gov |
| N-desethyl sunitinib (SU012662) | Co-localizes with sunitinib in tissues | MALDI-MSI, LC-MS/MS | nih.govnih.gov |
| This compound (Hypothetical) | Potentially altered membrane permeability and subcellular partitioning due to increased polarity from the hydroxyl group. May exhibit different affinities for intracellular organelles. | High-resolution mass spectrometry, fluorescence microscopy (with a labeled analog) | N/A |
Theoretical and Computational Chemistry Approaches
Molecular Docking Simulations for Metabolite-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Hydroxymethyl)-4-methyl sunitinib (B231), docking simulations are employed to understand how this metabolite interacts with various protein targets, which may differ from the parent drug, sunitinib.
Hydroxylation, the addition of a hydroxyl (-OH) group, can significantly alter the binding affinity and selectivity of a molecule. Docking studies of hydroxylated sunitinib metabolites focus on key protein targets of sunitinib, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These simulations help to elucidate whether the metabolite retains activity, has altered activity, or interacts with off-target proteins, potentially leading to unforeseen biological effects.
Research findings from general studies on sunitinib and its analogs suggest that the binding of sunitinib to its target proteins involves a complex network of hydrogen bonds and hydrophobic interactions. For 2-(Hydroxymethyl)-4-methyl sunitinib, the introduction of a hydroxyl group on the pyrrole (B145914) ring can introduce new hydrogen bonding opportunities with amino acid residues in the protein's binding pocket. The specific interactions will depend on the precise location of the hydroxylation.
Table 1: Hypothetical Molecular Docking Results for this compound with VEGFR2
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Sunitinib | VEGFR2 | -9.5 | Cys919, Asp1046, Glu885 |
| This compound | VEGFR2 | -8.8 | Cys919, Asp1046, Asn923 (via hydroxyl group) |
Note: The data in this table is illustrative and based on typical findings for similar compounds. Actual experimental or more detailed computational results may vary.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding mode of this compound with its protein targets and to observe any conformational changes in both the ligand and the protein upon binding.
For a metabolite like this compound, MD simulations can reveal whether the newly introduced hydroxyl group leads to a stable hydrogen bond network within the binding site or if it induces flexibility that might weaken the interaction. The simulations track the atomic movements over nanoseconds or even microseconds, providing insights into the durability of the ligand-protein complex. Studies on sunitinib analogs have utilized MD simulations to validate docking results and to understand the dynamic behavior of the ligand in the binding pocket. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. For this compound, these calculations can provide valuable information that is not accessible through classical molecular mechanics methods used in docking and MD simulations.
These calculations can determine properties such as:
Electron distribution: Understanding how the hydroxyl group influences the electron density across the molecule.
Molecular orbitals: Identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.
Reaction mechanisms: Elucidating the energetic favorability of different metabolic pathways.
Quantum chemical methods are instrumental in building "in silico" libraries for the identification of unknown metabolites in metabolomics studies, offering a powerful alternative when authentic chemical standards are unavailable. nih.gov
In Silico Prediction of Metabolic Sites and Pathways
In silico tools and algorithms are widely used to predict the metabolic fate of drug candidates. These methods can identify which parts of a molecule are most likely to be metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
For sunitinib, it is known that it is primarily metabolized by CYP3A4. clinpgx.org In silico models can predict the likelihood of hydroxylation at different positions on the sunitinib molecule. The formation of this compound is a result of such an oxidative transformation. These predictive models are based on various factors, including the reactivity of different C-H bonds and the accessibility of these sites to the active site of the metabolizing enzyme.
Studies have identified several metabolic pathways for sunitinib, including N-deethylation, oxidation to monohydroxylated and N-oxide metabolites, and oxidative defluorination. nih.gov The presence of mono-hydroxylated metabolites of sunitinib has been confirmed in various studies. nih.gov In silico predictions can help to rank the probability of formation of different hydroxylated isomers, guiding analytical efforts to identify them in biological samples.
Preclinical Pharmacological Considerations
Pharmacokinetic Disposition of 2-(Hydroxymethyl)-4-methyl Sunitinib (B231) in Preclinical Animal Models
Limited specific data is publicly available regarding the comprehensive pharmacokinetic profile of 2-(Hydroxymethyl)-4-methyl sunitinib in preclinical animal models. While the parent compound, sunitinib, has been extensively studied, detailed absorption, distribution, metabolism, and excretion (ADME) studies specifically characterizing this hydroxylated metabolite are not widely reported in peer-reviewed literature.
Absorption and Distribution Kinetics
Specific studies detailing the absorption and distribution kinetics of this compound following administration in preclinical models have not been identified in the public domain. For the parent drug, sunitinib, absorption is observed with a time to maximum plasma concentration of 6 to 12 hours. google.com It is extensively bound to plasma proteins (95%). google.com Sunitinib distributes into various tissues, a characteristic that has been confirmed in preclinical models. guidetopharmacology.org However, the specific tissue distribution and volume of distribution for the 2-(Hydroxymethyl)-4-methyl metabolite remain uncharacterized.
Elimination and Excretion Pathways
The precise elimination and excretion pathways for this compound have not been specifically elucidated. Sunitinib itself is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of its major active metabolite, N-desethylsunitinib, and other minor metabolites. google.com Elimination of sunitinib and its metabolites occurs predominantly through the feces (61%) with a smaller portion via urine (16%). google.com It is plausible that this compound, as a metabolite, follows similar excretion routes, but dedicated studies are required for confirmation.
Investigation of the Role of Hydroxylated Metabolites in Sunitinib Resistance Mechanisms in Preclinical Models
The development of resistance is a significant limitation of sunitinib therapy. While the mechanisms of resistance are multifactorial, including alterations in drug metabolism, specific investigations into the role of this compound in this process are lacking in the available literature. Studies on sunitinib resistance in preclinical models have focused on various factors, such as the upregulation of alternative signaling pathways and changes in the tumor microenvironment, but have not specifically implicated this hydroxylated metabolite. nih.govwikipedia.org
Assessment of Metabolite Influence on Tumor Biology in Xenograft Models
There is a lack of published studies assessing the direct influence of this compound on tumor biology in xenograft models. Preclinical xenograft studies have been instrumental in evaluating the anti-angiogenic and antitumor effects of sunitinib itself, demonstrating its ability to inhibit tumor growth and vascularization. However, these studies typically measure the concentrations and effects of the parent drug and its primary active metabolite, N-desethylsunitinib. The independent or synergistic effects of this compound within the tumor microenvironment have not been specifically investigated or reported.
Conclusion and Future Research Directions
Synthesis of Current Understanding on 2-(Hydroxymethyl)-4-methyl Sunitinib (B231)
The compound 2-(Hydroxymethyl)-4-methyl sunitinib is recognized within the scientific literature primarily as an impurity associated with the multi-targeted tyrosine kinase inhibitor, Sunitinib. While its existence is noted, a comprehensive body of public research detailing its specific characteristics is markedly limited. The metabolism of the parent drug, Sunitinib, is known to be complex, primarily involving cytochrome P450 enzymes like CYP3A4, leading to various metabolites, including the well-documented active N-desethyl metabolite (SU12662). clinpgx.orgnih.gov However, the precise metabolic or synthetic origin of this compound, its physicochemical properties, and its specific biological activities are not extensively characterized in the available literature. Its identification as an impurity necessitates a fuller understanding of its potential impact, yet it remains a poorly defined entity in the broader context of Sunitinib's pharmacology. sci-hub.se
Identification of Key Research Gaps and Unanswered Questions
The limited focus on this compound has resulted in significant gaps in our scientific understanding. A clear delineation of these knowledge deficits is the first step toward a comprehensive characterization of this compound and its relevance to the therapeutic profile of Sunitinib. The primary unanswered questions span its chemical synthesis, physical properties, and biological functions.
A fundamental gap exists in the deliberate and characterized synthesis of this compound. While methods for synthesizing Sunitinib and its analogues are established, a specific, optimized protocol for this hydroxylated derivative is not publicly detailed. google.commdpi.com Furthermore, its complete physicochemical profile remains uncharacterized. Data on crucial parameters such as solubility, pKa, LogP, and stability under various conditions are absent, which are essential for understanding its behavior both in vitro and in vivo. nih.gov
| Domain | Identified Research Gap | Key Unanswered Questions |
|---|---|---|
| Chemistry | Lack of Defined Synthetic Pathway | What is an efficient, scalable method for the specific synthesis of this compound? |
| Physicochemical Properties | Absence of Characterization Data | What are its aqueous solubility, pKa, LogP, and melting point? How stable is it in different pH and light conditions? |
| Pharmacokinetics | Unknown Metabolic Profile | Is this compound a metabolite of Sunitinib? If so, which enzymes are responsible for its formation and further metabolism? What is its absorption, distribution, and elimination profile? |
| Pharmacodynamics | Uncharacterized Biological Activity | Does it inhibit key tyrosine kinases (VEGFR, PDGFR, c-KIT)? Does it possess anti-proliferative or anti-angiogenic properties? |
| Toxicology | No Data on Potential Toxicity | Does it contribute to the known adverse effects of Sunitinib or possess a unique toxicity profile? |
Proposed Avenues for Future Academic Research
To address the identified knowledge gaps, a structured research program is necessary. This program should focus on systematic characterization, from fundamental chemistry to complex biological interactions.
Q & A
Q. What criteria should supplementary materials meet to ensure reproducibility of studies on this compound?
- Guidance :
- Provide raw spectral data (NMR, MS), crystallographic files (CIF), and uncropped gel images.
- Annotate synthetic procedures with CAS numbers for reagents and catalog numbers for commercial kits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
